molecular formula C10H21NO B13294118 4-(Cyclopentylamino)pentan-1-ol

4-(Cyclopentylamino)pentan-1-ol

Cat. No.: B13294118
M. Wt: 171.28 g/mol
InChI Key: UJWQTSDWIYBGJH-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)pentan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of pentanol, where the hydroxyl group is located at the first carbon, and a cyclopentylamino group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)pentan-1-ol typically involves the reaction of cyclopentylamine with 4-penten-1-ol. The process can be carried out under mild conditions using a catalyst to facilitate the reaction. The reaction proceeds through the nucleophilic addition of the amine group to the double bond of 4-penten-1-ol, followed by hydrogenation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopentylamino-pentanone or cyclopentylamino-pentanal.

    Reduction: Cyclopentylaminopentane.

    Substitution: Cyclopentylamino-pentyl halides or esters.

Scientific Research Applications

4-(Cyclopentylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. Additionally, the hydroxyl group can participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol: A precursor in the synthesis of 4-(Cyclopentylamino)pentan-1-ol.

    Cyclopentylamine: Another precursor used in the synthesis.

    1-Pentanol: A structurally similar compound with a hydroxyl group at the first carbon but lacking the cyclopentylamino group.

Uniqueness

This compound is unique due to the presence of both a cyclopentylamino group and a hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(cyclopentylamino)pentan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(5-4-8-12)11-10-6-2-3-7-10/h9-12H,2-8H2,1H3

InChI Key

UJWQTSDWIYBGJH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1CCCC1

Origin of Product

United States

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